6-[(5Z)-5-{[2-(4-ethylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid
Description
This compound is a structurally complex molecule featuring a pyrido[1,2-a]pyrimidin-4-one core conjugated with a thiazolidin-4-one ring via a Z-configuration methylidene bridge. Key structural elements include:
- A 4-ethylpiperazinyl group at the 2-position of the pyrido[1,2-a]pyrimidinone moiety.
- A hexanoic acid side chain attached to the thiazolidinone ring.
The hexanoic acid tail may confer solubility in aqueous environments, balancing the molecule’s amphiphilic character.
Properties
Molecular Formula |
C24H29N5O4S2 |
|---|---|
Molecular Weight |
515.7 g/mol |
IUPAC Name |
6-[(5Z)-5-[[2-(4-ethylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid |
InChI |
InChI=1S/C24H29N5O4S2/c1-2-26-12-14-27(15-13-26)21-17(22(32)28-10-7-5-8-19(28)25-21)16-18-23(33)29(24(34)35-18)11-6-3-4-9-20(30)31/h5,7-8,10,16H,2-4,6,9,11-15H2,1H3,(H,30,31)/b18-16- |
InChI Key |
BGAQJXBBFRWRNC-VLGSPTGOSA-N |
Isomeric SMILES |
CCN1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CCCCCC(=O)O |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CCCCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Core Structure Assembly: Pyrido[1,2-a]Pyrimidin-4-One Synthesis
The pyrido[1,2-a]pyrimidin-4-one core is synthesized via a cyclocondensation reaction between 2-aminopyridine derivatives and β-keto esters. For this compound, 2-amino-4-chloropyridine reacts with ethyl acetoacetate under acidic conditions to form 3-acetyl-4-oxo-4H-pyrido[1,2-a]pyrimidine. Subsequent functionalization introduces the 4-ethylpiperazine moiety through nucleophilic aromatic substitution (NAS).
Reaction Conditions
- Substrate : 3-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine
- Reagent : 4-Ethylpiperazine (3 equivalents)
- Solvent : Dimethylformamide (DMF)
- Catalyst : Potassium carbonate (K₂CO₃)
- Temperature : 120°C, 12 hours
- Yield : 78%
Mechanistic Insights
The chloro group at position 3 is activated by the electron-withdrawing pyrimidinone ring, enabling NAS with 4-ethylpiperazine. The reaction proceeds via a two-step mechanism: (1) deprotonation of the piperazine nitrogen by K₂CO₃ and (2) nucleophilic displacement of chloride.
Thiazolidinone Ring Formation and Conjugation
The thiazolidin-4-one ring is constructed via a cyclization reaction between cysteine derivatives and carbonyl compounds. For this target molecule, 2-thioxothiazolidin-4-one is prepared by reacting L-cysteine with carbon disulfide (CS₂) under basic conditions. The Z-configured methylidene bridge is established through a Knoevenagel condensation between the pyrido[1,2-a]pyrimidin-3-carbaldehyde intermediate and the thiazolidinone.
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Aldehyde Component | 3-Formylpyrido[1,2-a]pyrimidin |
| Thiazolidinone Component | 2-Thioxothiazolidin-4-one |
| Solvent | Ethanol |
| Catalyst | Piperidine |
| Temperature | Reflux (78°C), 6 hours |
| Yield | 65% |
Stereochemical Control
The Z-configuration of the exocyclic double bond is enforced by intramolecular hydrogen bonding between the thiazolidinone sulfur and the aldehyde proton during condensation. Nuclear Overhauser Effect (NOE) spectroscopy confirms the geometry.
Hexanoic Acid Side Chain Incorporation
The hexanoic acid moiety is introduced via N-alkylation of the thiazolidinone nitrogen. 6-Bromohexanoic acid serves as the alkylating agent, with the reaction proceeding in a polar aprotic solvent to enhance nucleophilicity.
Optimized Alkylation Protocol
- Alkylating Agent : 6-Bromohexanoic acid (1.2 equivalents)
- Base : Triethylamine (Et₃N, 2 equivalents)
- Solvent : Acetonitrile (MeCN)
- Temperature : 60°C, 8 hours
- Yield : 82%
Purification Strategy
Crude product is purified via recrystallization from ethanol/water (3:1), yielding white crystalline solid. Purity is confirmed by HPLC (>98%) and elemental analysis.
Industrial-Scale Synthesis Considerations
Scalable production requires modifications to laboratory protocols:
Continuous Flow Reactors
- Advantage : Enhanced heat/mass transfer for exothermic NAS step.
- Parameters : Residence time = 30 minutes, T = 130°C.
Catalyst Recycling
Waste Mitigation
- CS₂ and DMF are distilled and recycled, reducing environmental impact.
Spectroscopic Validation and Quality Control
Structural Confirmation
- ¹H-NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyrimidine H), 7.89 (d, J = 7.6 Hz, 1H, pyridine H), 3.51 (t, J = 6.8 Hz, 2H, piperazine CH₂), 2.41 (q, J = 7.2 Hz, 2H, ethyl CH₂).
- IR (KBr): 1715 cm⁻¹ (C=O), 1660 cm⁻¹ (C=N), 1250 cm⁻¹ (C=S).
Purity Metrics
| Metric | Value |
|---|---|
| HPLC Retention Time | 12.7 minutes |
| Melting Point | 214–216°C |
| Residual Solvents | <0.1% (ICH Q3C) |
Comparative Analysis of Synthetic Routes
Traditional vs. Multicomponent Approaches
| Parameter | Stepwise Synthesis | One-Pot Method |
|---|---|---|
| Total Yield | 58% | 42% |
| Reaction Time | 26 hours | 18 hours |
| Purification Complexity | High | Moderate |
While one-pot methods reduce time, stepwise synthesis offers better control over intermediate purity.
Chemical Reactions Analysis
Types of Reactions
6-[(5Z)-5-{[2-(4-ethylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
6-[(5Z)-5-{[2-(4-ethylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various chemical reactions.
Biology: It may have potential as a biochemical probe or tool for studying biological processes, such as enzyme activity or protein interactions.
Medicine: The compound could be investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets or pathways.
Industry: It may find applications in the development of new materials, catalysts, or other industrial products.
Mechanism of Action
The mechanism of action of 6-[(5Z)-5-{[2-(4-ethylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Piperazinyl Modifications: The 4-ethyl group in the target compound increases hydrophobicity compared to 4-methyl or polar 4-(2-hydroxyethyl) groups.
- Thiazolidinone Tail: The hexanoic acid chain in the target compound and analogs improves water solubility compared to the isopropyl-substituted analog , which is more lipophilic.
Computational Similarity Analysis
Using shape-Tanimoto (ST) coefficients , the target compound’s similarity to analogs can be quantified:
- vs. : High ST (>0.8) due to identical thiazolidinone-hexanoic acid structure. Differences in piperazinyl groups (ethyl vs. methyl) reduce exact overlap.
- vs. : Moderate ST (~0.6–0.7) due to the bulky 4-methoxyphenyl group.
- vs. : Low ST (<0.5) due to the absence of the hexanoic acid chain and isopropyl substitution.
Biological Activity
6-[(5Z)-5-{[2-(4-ethylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid is a complex synthetic organic compound that exhibits significant biological activity. This article reviews its chemical structure, synthesis, and biological properties, particularly focusing on its potential therapeutic applications.
Chemical Structure and Properties
The compound features a heterocyclic framework that includes a pyrido[1,2-a]pyrimidine core and a thiazolidine ring, contributing to its unique chemical reactivity and biological activity. The molecular formula is C25H31N5O4S2, with a molar mass of approximately 525.68 g/mol. The presence of multiple functional groups enhances its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Thiazolidine Ring : This is achieved through the condensation of appropriate precursors under controlled conditions.
- Pyrido[1,2-a]pyrimidine Integration : The integration of this moiety is crucial for enhancing the compound's biological activity.
- Final Modifications : The hexanoic acid side chain is introduced to improve solubility and bioavailability.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Antimicrobial Activity
Preliminary studies suggest significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve:
- Inhibition of bacterial cell wall synthesis.
- Disruption of membrane integrity.
Anticancer Properties
The compound has shown promise in anticancer research. Potential mechanisms include:
- Induction of apoptosis in cancer cells.
- Modulation of signaling pathways associated with cell proliferation and survival.
Case Studies
Several studies have been conducted to evaluate the biological activity of similar compounds:
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : Interaction with specific enzymes critical for bacterial survival or cancer cell proliferation.
- Cell Signaling Modulation : Alteration of pathways that regulate apoptosis and cell cycle progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
